REACTION_CXSMILES
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[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])[CH2:2][CH2:3]C.[CH3:12][NH:13][C:14](=O)[O:15]CC.P(Cl)(Cl)(Cl)(Cl)Cl.[C:25]1(C)C=CC=CC=1>>[CH3:12][NH:13][C:14](=[O:15])[O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:1]([CH2:2][CH3:3])[CH3:25]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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C(CCC)C1=C(C=CC=C1)O
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Name
|
|
Quantity
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1.03 g
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Type
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reactant
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Smiles
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CNC(OCC)=O
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Name
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|
Quantity
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1.05 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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afterwards it was refluxed for 7 hours
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Duration
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7 h
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Name
|
|
Type
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product
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Smiles
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CNC(OC1=C(C=CC=C1)C(C)CC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |